molecular formula C12H14O B3009325 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 1402004-97-0

1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B3009325
CAS No.: 1402004-97-0
M. Wt: 174.243
InChI Key: SHELIZUXKBACHF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)bicyclo[111]pentane is a chemical compound characterized by a bicyclo[111]pentane core structure with a 2-methoxyphenyl substituent

Mechanism of Action

Target of Action

The primary targets of 1-(2-Methoxyphenyl)bicyclo[11The compound is a derivative of bicyclo[111]pentane (BCP), which has been extensively used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular drug molecule in which this BCP derivative is incorporated.

Mode of Action

The mode of action of 1-(2-Methoxyphenyl)bicyclo[11As a bcp derivative, it is likely to interact with its targets by adding three-dimensional character and saturation to compounds . This can enhance the potency and selectivity of the drug molecule .

Biochemical Pathways

The specific biochemical pathways affected by 1-(2-Methoxyphenyl)bicyclo[11Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . The impact on biochemical pathways would be determined by the specific drug molecule and the biological system in which this BCP derivative is utilized.

Pharmacokinetics

BCP derivatives, including 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug molecules, thereby improving their bioavailability .

Result of Action

The molecular and cellular effects of 1-(2-Methoxyphenyl)bicyclo[11Bcp derivatives have been found to increase or equal the solubility, potency, and metabolic stability of lead compounds . They have also been found to decrease non-specific binding of lead compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the BCP core is highly strained yet remarkably stable, with a strain energy of 65-68 kcal/mol for the parent hydrocarbon and thermal stability up to approximately 300°C . These properties suggest that the compound can remain stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of [1.1.1]propellane with a 2-methoxyphenyl Grignard reagent under controlled conditions. This reaction typically requires the use of a suitable solvent, such as tetrahydrofuran, and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclo[1.1.1]pentane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced bicyclo[1.1.1]pentane derivatives.

    Substitution: Substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Comparison with Similar Compounds

1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-13-11-5-3-2-4-10(11)12-6-9(7-12)8-12/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELIZUXKBACHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 2-methoxyphenylmagnesium bromide with [1.1.1]propellane (see A. B. Shtarev et al., J. Am. Chem. Soc. 2001, 123, 3484-3492) afforded 1-(2-methoxyphenyl)bicyclo[1.1.1]pentane, which was treated with boron tribromide to provide the requisite phenol.
Name
2-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One

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